molecular formula C9H11NO2S B13622953 1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid

1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid

Cat. No.: B13622953
M. Wt: 197.26 g/mol
InChI Key: ABKZOAYFIAOLIH-UHFFFAOYSA-N
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Description

1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid is a compound that features a thiazole ring, a cyclopropane ring, and a carboxylic acid group The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives of the thiazole ring.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may activate or inhibit biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole moiety.

Uniqueness: 1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a thiazole ring in its structure. This combination of rings imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

1-[(2-methyl-1,3-thiazol-5-yl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H11NO2S/c1-6-10-5-7(13-6)4-9(2-3-9)8(11)12/h5H,2-4H2,1H3,(H,11,12)

InChI Key

ABKZOAYFIAOLIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CC2(CC2)C(=O)O

Origin of Product

United States

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